![molecular formula C20H16N6O2 B2390255 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097867-16-6](/img/structure/B2390255.png)
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a useful research compound. Its molecular formula is C20H16N6O2 and its molecular weight is 372.388. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Quinazolinone derivatives are synthesized through various chemical reactions, offering insights into their potential reactivity and applications in synthetic chemistry. For example, the synthesis of novel quinazolinone derivatives with potential antitumor and antifungal activities highlights the chemical reactivity and potential utility of such compounds in medicinal chemistry (El-bayouki et al., 2011). The synthesis process often involves reactions with isothiocyanates, carbon disulfide, and cycloalkylation, indicating the versatility of quinazolinone compounds in chemical synthesis.
Antimicrobial and Antitumor Activity
Several studies have reported on the antimicrobial and antitumor activities of quinazolinone derivatives, suggesting their importance in pharmaceutical research. For instance, the antimicrobial evaluation of functionalized heterocycles derived from novel quinazolinyl chalcone has demonstrated significant activity, suggesting potential applications in developing new antimicrobial agents (Hassan & Farouk, 2017). Similarly, research on quinazolinone derivatives has highlighted their potential as anti-inflammatory and analgesic agents, further underscoring the therapeutic potential of such compounds (Farag et al., 2012).
Antitubercular Properties
The antitubercular properties of certain quinazolinone derivatives have also been explored, with compounds showing potential as agents against tuberculosis. This suggests the role of quinazolinone derivatives in addressing infectious diseases and highlights their importance in drug discovery and development (Ukrainets et al., 2009).
Insecticidal Applications
Research on pyridine derivatives, closely related to quinazolinone compounds, has shown significant insecticidal activity against various pests. This indicates the potential utility of quinazolinone derivatives in agricultural applications, offering a pathway to develop new insecticides (Bakhite et al., 2014).
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-18(12-26-13-25-16-6-2-1-5-15(16)20(26)28)24-11-17-19(23-9-8-22-17)14-4-3-7-21-10-14/h1-10,13H,11-12H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCIZYHAWRRWIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

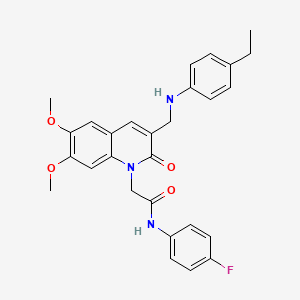
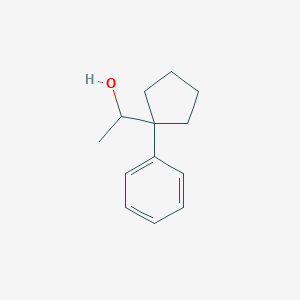
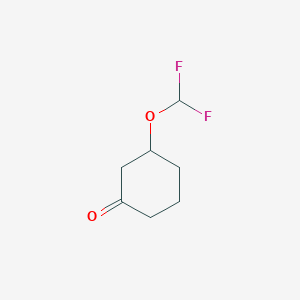
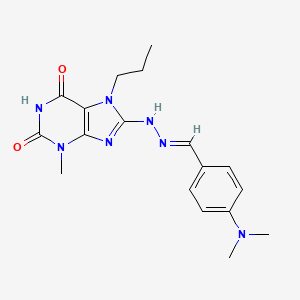
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)
![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)
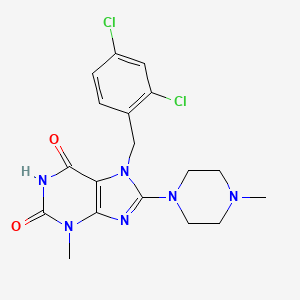
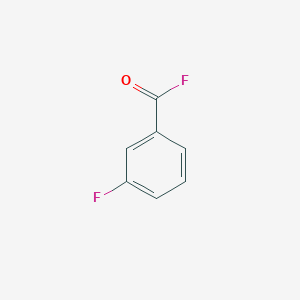
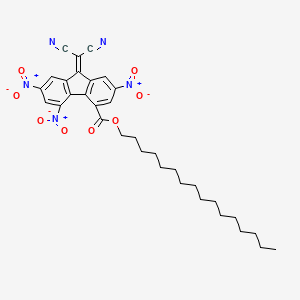
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

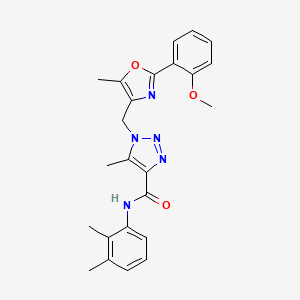
![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2390195.png)